molecular formula C20H16BrN5O3 B2383286 (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 402605-16-7

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2383286
CAS No.: 402605-16-7
M. Wt: 454.284
InChI Key: KDFJUADUCDDDLH-UHFFFAOYSA-N
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Description

(E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyrazole ring, an indolinone moiety, and a bromine atom. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the Indolinone Moiety: The indolinone structure can be synthesized through a cyclization reaction involving an appropriate aniline derivative.

    Bromination: The indolinone is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Condensation Reaction: The final step involves the condensation of the brominated indolinone with the pyrazole derivative in the presence of a suitable catalyst to form the desired hydrazide compound.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the ethoxyphenyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups or the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrazole derivatives typically involves the condensation of hydrazones with various carbonyl compounds. The specific compound can be synthesized through a reaction involving 5-bromo-2-oxoindoline and 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Pyrazole derivatives, including the compound under discussion, have shown promising antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against species like Candida albicans . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Anticancer Potential

The incorporation of the carbohydrazide moiety in pyrazole derivatives has been linked to significant anticancer activities. For instance, certain derivatives have demonstrated cytotoxic effects on A549 lung cancer cells, indicating their potential as chemotherapeutic agents . The mechanism may involve apoptosis induction through various pathways, including DNA damage and cell cycle arrest.

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of pyrazole derivatives. Compounds similar to (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents on the carbohydrazide moiety can significantly influence biological activity. For example:

  • Substitution at C-3 : Enhances anticancer activity.
  • Substitution at C-4 : May improve anti-inflammatory and antimicrobial properties .

Antimicrobial Study

A study conducted by Karrouchi et al. synthesized a series of pyrazole carbohydrazide derivatives and evaluated their antimicrobial activity against several pathogens. The results indicated that certain derivatives displayed significant inhibition zones compared to standard antibiotics .

Anticancer Activity Assessment

Research focusing on A549 cell lines demonstrated that specific pyrazole derivatives could inhibit cell proliferation in a dose-dependent manner, with some compounds inducing apoptosis through caspase activation . This highlights their potential as effective anticancer agents.

Tables

Biological ActivityTarget Pathogen/Cell LineReference
AntimicrobialStaphylococcus aureus
Pseudomonas aeruginosa
AnticancerA549 lung cancer cells
Anti-inflammatoryPro-inflammatory cytokines

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(5-chloro-2-oxoindolin-3-ylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’-(5-fluoro-2-oxoindolin-3-ylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

The presence of the bromine atom in (E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide may confer unique reactivity and biological activity compared to its chloro or fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions with biological targets and its overall stability.

Biological Activity

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings and data.

Synthesis

The synthesis of this compound involves the condensation reaction between isatin and 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic conditions. The reaction typically yields a product with a high degree of purity and structural integrity, confirmed through spectroscopic methods such as NMR and FTIR.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly against various cancer cell lines. For instance, in vitro tests demonstrated that this compound exhibits cytotoxic effects on A549 human lung adenocarcinoma cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, leading to reduced cell viability.

Key Findings:

  • Cell Viability: At a concentration of 100 µM, significant reductions in cell viability were observed (approximately 66% reduction compared to untreated controls) .
  • Comparison with Standard Treatments: The compound's efficacy was compared with cisplatin, a well-known chemotherapeutic agent, showing promising results that warrant further investigation.

Antimicrobial Activity

The antimicrobial activity of this compound has also been explored. It demonstrates effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens.

Antimicrobial Efficacy:

  • Minimum Inhibitory Concentration (MIC): The compound exhibited an MIC range of 64–512 µg/mL against various bacterial strains, indicating moderate to strong antibacterial properties .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells, which may involve caspase activation.
  • Inhibition of Biofilm Formation: In antimicrobial contexts, it has been shown to inhibit biofilm formation in resistant bacterial strains, enhancing its therapeutic potential .

Data Summary

Activity TypeTarget Cell Line/OrganismObserved EffectReference
AnticancerA549 (Lung Adenocarcinoma)66% reduction in viability
AntimicrobialStaphylococcus aureusMIC 64–512 µg/mL
AntimicrobialPseudomonas aeruginosaInhibition of biofilm formation

Case Studies

Several case studies have documented the promising biological activities associated with similar compounds:

  • Compound Variants: Variants with different substituents on the indole ring have shown enhanced anticancer activity, suggesting that structural modifications can optimize efficacy.
  • Combination Therapies: Research indicates that combining this compound with existing antibiotics may improve treatment outcomes for resistant infections.

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN5O3/c1-2-29-13-5-3-4-11(8-13)16-10-17(24-23-16)19(27)26-25-18-14-9-12(21)6-7-15(14)22-20(18)28/h3-10,22,28H,2H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVAAFHUUCSLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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